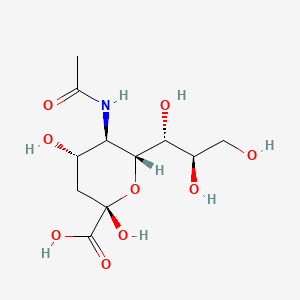

N-acetyl-beta-neuraminic acid

Vue d'ensemble

Description

L’acide N-acétyl-β-neuraminique est un dérivé de l’acide neuraminique, un acide sucre à neuf carbones. C’est une forme prédominante d’acide sialique que l’on trouve dans les cellules humaines et de nombreux mammifères. Ce composé joue un rôle crucial dans divers processus biologiques, notamment la reconnaissance cellulaire, la signalisation et les interactions avec les pathogènes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acide N-acétyl-β-neuraminique peut être synthétisé par des méthodes enzymatiques. Une approche courante implique l’utilisation de la N-acétyl-glucosamine 2-épimérase (AGE) pour l’épimérisation et de la N-acétyl-d-neuraminique aldolase (NAL) pour la condensation aldolique. Cette synthèse enzymatique en deux étapes utilise le pyruvate et la N-acétyl-glucosamine comme substrats .

Méthodes de production industrielle : La production industrielle de l’acide N-acétyl-β-neuraminique utilise souvent des biocatalyseurs à cellules entières. Des souches d’Escherichia coli modifiées sont utilisées pour produire efficacement le composé. Ces souches sont optimisées pour améliorer l’expression des enzymes, le transport des substrats et le rendement global .

Analyse Des Réactions Chimiques

Reaction Mechanism:

-

Ordered Bi-Uni Mechanism : Pyruvate binds first to NAL, forming a Schiff base intermediate with a conserved lysine residue (Lys161) .

-

Aldol Addition : ManNAc binds, and the enolate of pyruvate attacks the aldehyde group of ManNAc, forming a carbon-carbon bond .

-

Hydrolysis : The Schiff base is hydrolyzed to release Neu5Ac .

Key Enzymes and Substrates:

| Enzyme | Substrates | Product | Role in Pathway |

|---|---|---|---|

| NAL | Pyruvate, ManNAc | Neu5Ac | Biosynthesis |

| N-Acetylglucosamine 2-epimerase (AGE) | N-Acetylglucosamine (GlcNAc) | ManNAc | Generates ManNAc precursor |

Optimized Conditions :

-

Multi-enzyme cascades (e.g., AGE + NAL) achieve Neu5Ac yields of 7.2 g/L under optimal pyruvate (70 mM) and enzyme ratios (AGE:NanA = 1:4) .

Degradation via Retro-Aldol Cleavage

NAL also catalyzes the reverse reaction, cleaving Neu5Ac into pyruvate and ManNAc . This retro-aldol reaction is critical for sialic acid recycling.

Degradation Pathway:

-

Schiff Base Formation : Neu5Ac binds to NAL, forming a Schiff base with Lys161 .

-

Cleavage : The carbon-carbon bond between C4 and C5 breaks, releasing pyruvate and ManNAc .

Kinetic Parameters :

| Substrate | (mM) | (U·mg) |

|---|---|---|

| Neu5Ac | 3.2 | 27.5 |

Source: Kinetic studies of Clostridium perfringens NAL

Enzymatic Modifications and Epimerization

Neu5Ac undergoes structural modifications mediated by specialized enzymes:

Epimerization

N-Acetylneuraminate Epimerase (NanM) converts α-Neu5Ac to β-Neu5Ac, accelerating equilibrium between anomers .

| Property | α-Neu5Ac | β-Neu5Ac |

|---|---|---|

| Abundance in Solution | 5.8% | 91.2% |

| Biological Role | Less stable | Predominant form in glycoconjugates |

Source: Equilibrium data at pH ~2

Sialic Acid Mimetics

-

E192N Variant : Shows 49-fold improved catalytic efficiency for 6-dipropylcarboxamide analogs, enabling synthesis of influenza neuraminidase inhibitors .

Phosphorylation and Hydrolysis

N-Acetylneuraminic Acid 9-Phosphate Phosphatase hydrolyzes Neu5Ac-9-phosphate to Neu5Ac, regulating intracellular levels .

| Reaction | Enzyme |

|---|---|

| Neu5Ac-9-P + HO → Neu5Ac + P | 9-Phosphate Phosphatase |

Reaction Inhibition and Optimization

-

Pyruvate Inhibition : Excess pyruvate (>70 mM) inhibits NAL and AGE, reducing Neu5Ac yields .

-

pH Dependence : NAL activity peaks at pH 7.6, while epimerase activity is optimal near physiological pH .

Structural Insights from QM/MM Studies

Quantum mechanical/molecular mechanical (QM/MM) models reveal:

Applications De Recherche Scientifique

Physiological Roles

Neu5Ac is primarily found on the surface of cells as part of glycoconjugates, influencing cellular recognition and communication. Its physiological roles include:

- Cellular Recognition : Neu5Ac is vital for cell-cell interactions and immune response modulation.

- Viral Infections : It serves as a receptor for various viruses, including influenza, making it a target for antiviral drug development.

- Cancer Biology : Neu5Ac is involved in tumor metastasis and immune evasion by cancer cells.

Pharmaceutical Applications

Neu5Ac has garnered attention in pharmaceutical research due to its multifunctional properties. Key applications include:

- Antiviral Agents : Neu5Ac derivatives are used to develop antiviral drugs like zanamivir and oseltamivir, which inhibit neuraminidases of influenza viruses. These drugs prevent viral replication and infection, particularly against strains like H1N1 and H5N1 .

- Cancer Therapy : Neu5Ac is being explored for targeted cancer therapies. Its ability to modify cellular interactions can enhance the efficacy of immunotherapeutics by improving the targeting of cancer cells .

- Neuroprotection : Neu5Ac has been shown to promote mental health and cognitive development in infants, suggesting its potential as a dietary supplement for neuroprotection .

Food Industry Applications

In the food industry, Neu5Ac is recognized for its health benefits:

- Nutritional Supplement : It is used as an ingredient in functional foods to enhance immunity and promote gut health.

- Safety Evaluation : Regulatory assessments have confirmed that Neu5Ac is safe for consumption, with no significant adverse effects reported .

Biotechnology Applications

Neu5Ac's role in biotechnology includes:

- Biosynthesis : Innovative methods such as enzymatic production from chitin are being explored to produce Neu5Ac sustainably. This approach addresses the high costs associated with traditional production methods .

- Nanotechnology : Neu5Ac can be conjugated with nanoparticles to enhance drug delivery systems, particularly for targeted therapies against viral infections and cancers .

Data Table: Summary of Applications

| Application Area | Specific Use | Example Products/Studies |

|---|---|---|

| Pharmaceuticals | Antiviral agents | Zanamivir, Oseltamivir |

| Cancer therapy | Targeted therapies utilizing Neu5Ac | |

| Neuroprotection | Supplements for cognitive development | |

| Food Industry | Nutritional supplements | Functional foods containing Neu5Ac |

| Biotechnology | Sustainable biosynthesis | Enzymatic production from chitin |

| Drug delivery systems | Nanoparticles functionalized with Neu5Ac |

Case Studies

-

Antiviral Activity Against Influenza :

A study demonstrated that Neu5Ac derived from edible bird's nests effectively inhibited influenza virus infections by blocking hemagglutination activity. This mechanism involves reducing intracellular autophagy during the viral life cycle, leading to diminished viral replication . -

Targeted Cancer Therapy :

Research has indicated that Neu5Ac can enhance the targeting of cancer cells by modifying their surface properties. This approach has shown promise in improving the efficacy of existing immunotherapeutic strategies . -

Neurodevelopmental Benefits :

Clinical studies have highlighted the role of Neu5Ac in promoting cognitive development in infants, suggesting its inclusion as a beneficial additive in infant nutrition products .

Mécanisme D'action

L’acide N-acétyl-β-neuraminique exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques. Il agit comme un récepteur pour les virus de la grippe, permettant à l’hémagglutinine virale de se lier à la surface des cellules hôtes. Cette interaction est cruciale pour l’entrée et l’infection virale. De plus, le composé est impliqué dans divers processus cellulaires, notamment l’adhésion cellulaire, la signalisation et la modulation de la réponse immunitaire .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Acide N-acétyl-α-neuraminique

- Acide N-glycolylneuraminique

- Acide sialique

Comparaison : L’acide N-acétyl-β-neuraminique est unique en raison de sa configuration spécifique au niveau du centre anomérique, ce qui influence son activité biologique et ses interactions. Comparativement à l’acide N-acétyl-α-neuraminique, la forme β possède des propriétés de liaison distinctes et est plus répandue dans les cellules humaines. L’acide N-glycolylneuraminique, un autre dérivé de l’acide neuraminique, diffère par son groupe acyle et est moins courant chez l’homme .

Activité Biologique

N-Acetyl-beta-neuraminic acid (Neu5Ac), also known as sialic acid, is a crucial monosaccharide that plays significant roles in various biological processes. As the predominant sialic acid in humans and many mammals, Neu5Ac is involved in cellular recognition, pathogen interaction, and immune response. This article explores the biological activity of Neu5Ac, highlighting its physiological roles, mechanisms of action, and potential therapeutic applications.

Physiological Roles of Neu5Ac

Neu5Ac is primarily located on the surface of cells as part of glycoconjugates, influencing several biological functions:

- Cellular Recognition : Neu5Ac acts as a terminal sugar on glycoproteins and glycolipids, facilitating cell-cell interactions and signaling pathways.

- Immune Response : It plays a role in modulating immune responses by influencing the activity of immune cells and the recognition of pathogens.

- Pathogen Interaction : Neu5Ac serves as a receptor for various viruses, including influenza, allowing viral attachment and entry into host cells .

The biological activity of Neu5Ac can be attributed to several mechanisms:

- Viral Inhibition : Neu5Ac has been shown to inhibit the hemagglutination process of influenza viruses. Studies indicate that it can interfere with viral replication by inhibiting intracellular autophagy during the viral life cycle .

- Antioxidative Properties : Neu5Ac exhibits antioxidative activity by scavenging reactive oxygen species (ROS). It has been demonstrated to reduce oxidative stress and mitigate damage caused by lipid hydroperoxides .

- Nutritional Source for Bacteria : Certain bacteria utilize Neu5Ac as a nutrient source, which can enhance their pathogenicity. For example, Escherichia coli can metabolize Neu5Ac to thrive in the gastrointestinal tract .

1. Influenza Virus Interaction

A study highlighted that Neu5Ac derived from edible bird's nests showed potent inhibitory effects against various strains of influenza virus. This was achieved through its ability to bind to the viral hemagglutinin, preventing infection in host organisms .

2. Antioxidative Effects

Research conducted by Iijima et al. demonstrated that Neu5Ac could effectively neutralize hydrogen peroxide in vitro, leading to reduced cytotoxicity associated with oxidative stress. This property suggests its potential application in treating inflammation-related diseases .

3. Nutrient Utilization by Pathogenic Bacteria

Enterohemorrhagic E. coli (EHEC) strains utilize Neu5Ac as an energy source, which facilitates their growth and pathogenicity in the human gut. The presence of nanS-p alleles in these strains enhances their ability to metabolize mucin-derived Neu5Ac .

Applications and Therapeutic Potential

Neu5Ac has garnered attention for its potential applications across various fields:

- Pharmaceuticals : It is a precursor for antiviral drugs like zanamivir and oseltamivir, which are used to treat influenza infections .

- Food Industry : Due to its safety profile and health benefits, Neu5Ac is being explored as a food supplement aimed at enhancing cognitive function and immunity .

- Cancer Therapy : Neu5Ac's role in cell adhesion and signaling makes it a candidate for targeted cancer therapies, potentially improving therapeutic outcomes .

Propriétés

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVRNKJHWKZAKO-PFQGKNLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864309 | |

| Record name | N-Acetyl-beta-neuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Sigma-Aldrich MSDS], Solid | |

| Record name | N-Acetylneuraminic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Acetylneuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

489-46-3, 19342-33-7, 131-48-6 | |

| Record name | Neuraminic acid, N-acetyl- Starburst 4th Generation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-beta-neuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019342337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-beta-neuraminic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neuraminic acid, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-beta-neuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-.BETA.-NEURAMINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIP79W5HPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylneuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C | |

| Record name | N-Acetylneuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.